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Compound of Interest

Compound Name: MENTHOL, (+)-neo-

Cat. No.: B15360915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-neo-Menthol, a stereoisomer of menthol, is a monoterpenoid alcohol with applications in

various fields, including flavorings, fragrances, and pharmaceuticals. A thorough understanding

of its thermochemical properties is crucial for process development, formulation, and ensuring

the stability of products. This technical guide provides a summary of the available physical and

thermochemical data for (+)-neo-Menthol and outlines the experimental methodologies typically

employed for the determination of such properties, drawing from studies on closely related

menthol isomers due to the limited availability of specific data for the (+)-neo form.

Physicochemical Properties of (+)-neo-Menthol
While comprehensive experimental thermochemical data such as enthalpy of formation,

standard molar entropy, and heat capacity for (+)-neo-Menthol are not readily available in the

peer-reviewed literature, a summary of its known physical properties is presented in Table 1.
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Property Value Source(s)

Molecular Formula C₁₀H₂₀O [1]

Molecular Weight 156.27 g/mol

CAS Number 2216-52-6

Melting Point -22 °C

Boiling Point 95 °C at 12 mmHg

Density 0.899 g/mL at 25 °C

Vapor Pressure 0.8 mmHg at 20 °C

Optical Rotation [α]²²/D +17.3° (neat)

Refractive Index n²⁰/D 1.461

Experimental Protocols for Thermochemical
Analysis
Detailed experimental thermochemical studies specifically for (+)-neo-Menthol are scarce.

However, the methodologies used for other menthol isomers, such as L-menthol and DL-

menthol, provide a clear blueprint for the experimental determination of these properties. The

primary techniques include combustion calorimetry, adiabatic calorimetry, differential scanning

calorimetry (DSC), and vapor pressure measurements.

Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For

organic compounds like (+)-neo-Menthol, it is typically determined by combustion calorimetry.

Methodology:

Sample Preparation: A precisely weighed pellet of high-purity (+)-neo-Menthol is placed in a

crucible within a combustion bomb.
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Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The

complete combustion of the organic compound to carbon dioxide and water releases heat.

Temperature Measurement: The heat released is absorbed by a surrounding water bath, and

the temperature change of the water is measured with high precision.

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by

combusting a standard substance with a known heat of combustion, such as benzoic acid.

Calculation: The standard enthalpy of combustion is calculated from the temperature change

and the energy equivalent of the calorimeter. The standard enthalpy of formation is then

derived using Hess's law, incorporating the known standard enthalpies of formation of the

combustion products (CO₂ and H₂O).

Adiabatic and Differential Scanning Calorimetry for Heat
Capacity and Enthalpy of Fusion
Heat capacity (Cp) and the enthalpy of fusion (ΔfusH) are critical for understanding the thermal

behavior of a substance. These properties are commonly measured using adiabatic calorimetry

or DSC.

Methodology (Adiabatic Calorimetry):

Sample Loading: A known mass of (+)-neo-Menthol is sealed in a calorimeter vessel.

Controlled Heating: The sample is heated in a series of small, discrete temperature steps.

Adiabatic Shield: An adiabatic shield surrounds the sample vessel and is maintained at the

same temperature as the vessel to minimize heat loss.

Energy Input Measurement: The amount of electrical energy required to produce each

temperature increment is precisely measured.

Heat Capacity Calculation: The heat capacity is calculated from the energy input and the

measured temperature change.
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Enthalpy of Fusion: During melting, the energy input required to complete the phase

transition at a constant temperature is measured to determine the enthalpy of fusion.

Methodology (Differential Scanning Calorimetry - DSC):

Sample and Reference Pans: A small, weighed amount of (+)-neo-Menthol is placed in a

sample pan, and an empty pan serves as a reference.

Temperature Program: Both pans are subjected to a controlled temperature program

(heating or cooling at a constant rate).

Heat Flow Measurement: The instrument measures the difference in heat flow required to

maintain the sample and reference pans at the same temperature.

Heat Capacity Determination: The difference in heat flow is proportional to the heat capacity

of the sample.

Enthalpy of Fusion Measurement: The area of the endothermic peak during melting on the

DSC thermogram is integrated to determine the enthalpy of fusion.

Vapor Pressure Measurement for Enthalpy of
Sublimation/Vaporization
The enthalpy of sublimation (ΔsubH) or vaporization (ΔvapH) can be determined from vapor

pressure measurements at different temperatures using the Clausius-Clapeyron equation.

Methodology (Static or Effusion Methods):

Sample Placement: A sample of (+)-neo-Menthol is placed in a temperature-controlled

apparatus.

Vapor Pressure Measurement: The vapor pressure of the sample is measured at various

temperatures. This can be done using a static method (direct pressure measurement) or a

dynamic method (e.g., Knudsen effusion, where the rate of mass loss through a small orifice

is measured).
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Data Analysis: The natural logarithm of the vapor pressure is plotted against the reciprocal of

the absolute temperature (ln(P) vs. 1/T).

Enthalpy Calculation: According to the Clausius-Clapeyron equation, the slope of this plot is

equal to -ΔH/R, where R is the gas constant. This allows for the calculation of the enthalpy of

sublimation (for a solid) or vaporization (for a liquid).

Logical Relationships in Thermochemical Analysis
The following diagram illustrates the interconnectedness of key thermochemical properties and

the experimental techniques used to determine them.
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Figure 1: Relationship between thermochemical properties and experimental methods.

Conclusion
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While specific experimental thermochemical data for (+)-neo-Menthol remains a gap in the

scientific literature, the established methodologies for related isomers provide a robust

framework for its determination. The physical properties summarized herein offer a baseline for

its characterization. For applications requiring precise thermodynamic parameters, dedicated

experimental work utilizing the techniques of combustion calorimetry, adiabatic calorimetry,

DSC, and vapor pressure measurements is recommended. Such data would be invaluable for

the accurate modeling and optimization of processes involving (+)-neo-Menthol in the

pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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